molecular formula C18H18ClNO2 B3909425 N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide

N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide

Cat. No. B3909425
M. Wt: 315.8 g/mol
InChI Key: VXRDZYYVPBNNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide, also known as BCDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. BCDMA is a derivative of N-phenyl-2,2-dimethylpropanamide and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological processes. N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression. The inhibition of these enzymes and proteins by N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide is believed to contribute to its anti-inflammatory, analgesic, and anticancer properties.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, by inhibiting the activity of COX-2. In addition, N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide has been shown to have analgesic properties, as it reduces pain sensitivity in animal models. N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide has also been shown to have herbicidal properties, as it inhibits the growth of weeds by disrupting their cellular processes.

Advantages and Limitations for Lab Experiments

N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized in the lab. N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide is also soluble in common organic solvents, making it easy to handle and use in experiments. However, N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide has some limitations, including its potential toxicity and the need for careful handling and disposal. N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide is also relatively expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide. One direction is the further investigation of its potential applications in medicine, including the development of N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide-based drugs for the treatment of pain, inflammation, and cancer. Another direction is the study of N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide's potential use as a herbicide, including its effectiveness against a wider range of weed species and its potential impact on non-target organisms. Finally, the study of N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide's mechanism of action and its interactions with enzymes and proteins involved in various biological processes could lead to the development of new drugs and therapies for a range of diseases.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide has been studied extensively for its potential applications in various fields of science. In medicine, N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related diseases. N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide has been studied for its potential use as a herbicide, as it has been shown to effectively control the growth of weeds. In industry, N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide has been studied for its potential use as a polymer stabilizer, as it has been shown to improve the thermal stability of polymers.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-18(2,3)17(22)20-15-10-9-13(19)11-14(15)16(21)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRDZYYVPBNNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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